SPL-410

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

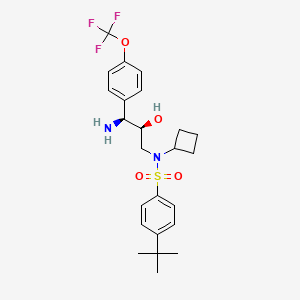

N-[(2S,3S)-3-amino-2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propyl]-4-tert-butyl-N-cyclobutylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31F3N2O4S/c1-23(2,3)17-9-13-20(14-10-17)34(31,32)29(18-5-4-6-18)15-21(30)22(28)16-7-11-19(12-8-16)33-24(25,26)27/h7-14,18,21-22,30H,4-6,15,28H2,1-3H3/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEHEUGOPCFXAV-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(CC(C(C2=CC=C(C=C2)OC(F)(F)F)N)O)C3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C[C@@H]([C@H](C2=CC=C(C=C2)OC(F)(F)F)N)O)C3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SPL-410 in Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SPL-410 is a potent and selective, orally active inhibitor of Signal Peptide Peptidase-Like 2a (SPPL2a), an intramembrane aspartyl protease. By targeting SPPL2a, this compound disrupts a critical step in the processing of the N-terminal fragment (NTF) of CD74 (the invariant chain) within B cells and dendritic cells. This inhibition leads to the intracellular accumulation of the CD74 NTF, which subsequently results in a reduction in the number of these key antigen-presenting cells. This targeted depletion of B cells and dendritic cells underscores the potential of this compound as a therapeutic agent for autoimmune diseases and other immune-mediated disorders. This guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on intracellular signaling pathways, quantitative data on its activity, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of SPPL2a

This compound is a hydroxyethylamine-based inhibitor that demonstrates high potency and selectivity for SPPL2a.[1] SPPL2a is an intramembrane protease responsible for the cleavage of type II transmembrane proteins, a crucial step in their turnover and signaling functions. The primary substrate of SPPL2a in immune cells is the N-terminal fragment (NTF) of CD74.[1]

The inhibition of SPPL2a by this compound blocks the final proteolytic processing step of the CD74 NTF. This leads to the accumulation of a specific p8 fragment of CD74 within the endosomal compartments of B cells and dendritic cells.[1] The accumulation of this fragment is directly linked to the observed reduction in the populations of these immune cells.[1]

Quantitative Data: Potency and Selectivity of this compound

| Target Enzyme | IC50 (nM) | Species | Assay Type | Reference |

| SPPL2a | 9 | Human | Cell-based | [1] |

| SPPL2b | >1000 | Human | Cell-based | [1] |

| SPP | >1000 | Human | Cell-based | [1] |

| γ-Secretase | >1000 | Human | Cell-based | [1] |

Downstream Signaling Pathways Affected by this compound

The accumulation of the CD74 NTF due to SPPL2a inhibition by this compound is the primary initiating event. While the direct downstream consequences of NTF accumulation leading to cell depletion are still under investigation, it is crucial to understand the known signaling pathways associated with CD74. CD74, upon binding its ligand, macrophage migration inhibitory factor (MIF), can initiate several signaling cascades that are implicated in cell survival, proliferation, and inflammation. These pathways include:

-

ERK/MAPK Pathway: The activation of the Extracellular signal-regulated kinase (ERK) and Mitogen-activated protein kinase (MAPK) pathway is a known consequence of CD74 engagement.[2][3] This pathway is central to regulating cell growth and differentiation.

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is another key pathway activated by CD74.[2][3] This pathway is critically involved in promoting cell survival and inhibiting apoptosis.

-

NF-κB Pathway: The Nuclear factor-kappa B (NF-κB) pathway, a pivotal regulator of inflammatory responses and cell survival, can also be activated downstream of CD74.[3][4]

The disruption of normal CD74 processing by this compound may alter the balance of these signaling pathways, contributing to the observed reduction in B cell and dendritic cell numbers.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in immune cells.

In Vivo Effects of this compound on Immune Cell Populations

Oral administration of this compound in mice has been shown to cause a dose-dependent reduction in the number of circulating B cells and dendritic cells.

Quantitative Data: In Vivo Efficacy of this compound

| Treatment Group | Dose (mg/kg, p.o.) | Change in B Cell Count (%) | Change in Dendritic Cell Count (%) | Reference |

| Vehicle | - | 0 | 0 | [1] |

| This compound | 10 | ↓ 45% | ↓ 30% | [1] |

| This compound | 30 | ↓ 75% | ↓ 60% | [1] |

| This compound | 100 | ↓ >90% | ↓ >85% | [1] |

Experimental Protocols

Western Blot Analysis of CD74 NTF Accumulation

This protocol describes the detection of the accumulated CD74 N-terminal fragment in B cells following treatment with this compound.

Materials:

-

Murine B cell line (e.g., A20)

-

This compound

-

DMSO (vehicle control)

-

Cell lysis buffer (RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels (15% acrylamide)

-

Nitrocellulose or PVDF membranes

-

Primary antibody: Rabbit anti-CD74 (N-terminal specific)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture A20 B cells to a density of 1 x 10^6 cells/mL.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) or vehicle (DMSO) for 24 hours.

-

-

Cell Lysis:

-

Harvest cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto a 15% SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CD74 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Develop the blot using a chemiluminescent substrate and capture the image using an appropriate imaging system. The p8 fragment of CD74 will appear as an ~8 kDa band.

-

Flow Cytometry Analysis of B Cell and Dendritic Cell Depletion in Murine Splenocytes

This protocol outlines the procedure for quantifying B cell and dendritic cell populations in the spleens of mice treated with this compound.

Materials:

-

Spleens from mice treated with this compound or vehicle

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

ACK lysis buffer

-

70 µm cell strainer

-

Fluorescently conjugated antibodies (see table below)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Flow cytometer

Antibody Panel:

| Target | Fluorochrome | Clone |

| CD45 | PerCP-Cy5.5 | 30-F11 |

| CD19 | FITC | 6D5 |

| B220 | PE | RA3-6B2 |

| CD11c | APC | N418 |

| MHC-II | PE-Cy7 | M5/114.15.2 |

| CD86 | BV421 | GL-1 |

Procedure:

-

Spleen Homogenization:

-

Harvest spleens from treated and control mice.

-

Prepare a single-cell suspension by gently mashing the spleen through a 70 µm cell strainer with the plunger of a syringe.

-

Wash the cell strainer with RPMI-1640.

-

-

Red Blood Cell Lysis:

-

Centrifuge the cell suspension and resuspend the pellet in ACK lysis buffer for 5 minutes at room temperature.

-

Quench the lysis by adding an excess of RPMI-1640.

-

Centrifuge and wash the cells twice with FACS buffer.

-

-

Cell Staining:

-

Resuspend the cells in FACS buffer to a concentration of 1 x 10^7 cells/mL.

-

Add the antibody cocktail to 100 µL of the cell suspension.

-

Incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in 500 µL of FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Gate on CD45+ leukocytes.

-

Identify B cells as CD19+/B220+ and dendritic cells as CD11c+/MHC-II+.

-

Quantify the percentage and absolute number of each cell population.

-

Experimental Workflow Diagram

Caption: Workflow for in vivo and in vitro analysis of this compound.

Conclusion

This compound represents a promising therapeutic candidate that acts through a well-defined mechanism of action. By selectively inhibiting SPPL2a, this compound leads to the accumulation of the CD74 N-terminal fragment, resulting in the targeted depletion of B cells and dendritic cells. This in-depth guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers and drug development professionals to further investigate and characterize the immunological effects of this compound. The provided diagrams and methodologies offer a clear framework for future studies aimed at elucidating the full therapeutic potential of this novel immunomodulatory agent.

References

The Role of SPPL2a in B-Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Signal peptide peptidase-like 2a (SPPL2a) is an intramembrane aspartyl protease that plays a critical and indispensable role in B-cell development and function. Its primary substrate in these cells is the N-terminal fragment (NTF) of the MHC class II invariant chain, CD74. Cleavage of this fragment by SPPL2a is essential for maintaining B-cell homeostasis. Deficiency in SPPL2a activity leads to the accumulation of the CD74 NTF within late endosomal/lysosomal compartments, resulting in a cascade of detrimental effects. These include a severe block in B-cell development at the transitional 1 (T1) stage, impaired B-cell receptor (BCR) signaling, reduced expression of the BAFF receptor (BAFF-R), and ultimately, a significant reduction in mature B-cell populations. This guide provides a comprehensive technical overview of the function of SPPL2a in B-cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways. The critical role of SPPL2a in B-cell survival and function positions it as a promising therapeutic target for B-cell-mediated autoimmune diseases and lymphoid malignancies.

The Core Function of SPPL2a in B-Cells: CD74 NTF Cleavage

SPPL2a is a lysosomal/late endosomal resident protease.[1] In B-lymphocytes, its most critical function is the intramembrane proteolysis of the N-terminal fragment (NTF) of CD74 (also known as the invariant chain).[2][3] CD74 is a type II transmembrane protein that acts as a chaperone for MHC class II molecules, guiding them to endosomal compartments for antigen loading.[4] During this process, CD74 undergoes sequential proteolytic processing by various proteases, which removes its luminal domain. This leaves a membrane-anchored NTF, which requires SPPL2a for its final cleavage and degradation.[4]

The significance of this final cleavage step is highlighted by the phenotype observed in SPPL2a-deficient mice. These mice exhibit a massive accumulation of the CD74 NTF in B-cells, which is the primary driver of the observed B-cell developmental defects.[1][2] This critical role of SPPL2a in CD74 NTF processing has been demonstrated to be conserved in human B-cells, underscoring its relevance as a potential therapeutic target.[5]

Consequences of SPPL2a Deficiency in B-Cells

The failure to clear the CD74 NTF in the absence of functional SPPL2a has profound consequences for B-cell development and function, leading to a complex phenotype characterized by:

-

A Block in B-Cell Development: SPPL2a-deficient mice display a severe arrest in B-cell maturation at the transitional 1 (T1) to transitional 2 (T2) stage in the spleen.[1][4] This results in a significant reduction in the populations of downstream B-cell subsets, including follicular (FO) and marginal zone (MZ) B-cells.[3][4]

-

Impaired B-Cell Receptor (BCR) Signaling: The accumulation of the CD74 NTF interferes with proper BCR signaling.[6] This includes both tonic and antigen-induced signaling, which is crucial for B-cell survival and maturation. The impairment of BCR signaling is a key contributor to the developmental block observed in SPPL2a deficiency.[6]

-

Reduced BAFF-R Expression: SPPL2a-deficient B-cells exhibit markedly reduced surface expression of the B-cell activating factor receptor (BAFF-R).[1][3] BAFF-R signaling is essential for the survival of peripheral B-cells, and its downregulation further exacerbates the B-cell lymphopenia in SPPL2a-deficient animals.

-

Disrupted Endosomal Trafficking: The accumulation of the CD74 NTF in late endosomes/lysosomes disrupts the normal trafficking of vesicles within the endocytic system.[2] This can lead to the formation of large vacuoles and altered cellular morphology.[2]

Quantitative Data on B-Cell Populations in SPPL2a Deficient Models

The following table summarizes the quantitative changes in B-cell populations observed in mice with inhibited SPPL2a function compared to wild-type controls.

| B-Cell Subset | Marker Profile | Approximate Reduction in SPPL2a Deficient/Inhibited Mice | Reference |

| Transitional 1 (T1) | B220+CD93+IgM+CD23- | Significant Reduction | [3] |

| Transitional 2 (T2) | B220+CD93+IgM+CD23+ | Significant Reduction in all dose groups of inhibitor | [3] |

| Follicular (FO) | B220+CD93-CD21/35intIgMlow | Significant Reduction | [3] |

| Marginal Zone (MZ) | B220+CD93-CD21/35highIgMhigh | Significant Reduction | [3] |

| Total Splenic B-Cells | B220+ | Significant Reduction | [3] |

Signaling Pathways Modulated by SPPL2a Function

The cleavage of the CD74 NTF by SPPL2a is a critical upstream event that influences several key signaling pathways essential for B-cell development and survival.

B-Cell Receptor (BCR) Signaling Pathway

The accumulation of the CD74 NTF in SPPL2a-deficient B-cells leads to a significant impairment of BCR signaling. This is characterized by reduced phosphorylation of key downstream signaling molecules, including spleen tyrosine kinase (Syk) and components of the PI3K/Akt pathway.[6] The CD74 NTF has been shown to physically interact with the BCR, potentially interfering with its signaling capacity.[6]

BAFF-R Signaling Pathway

The reduced surface expression of BAFF-R on SPPL2a-deficient B-cells leads to diminished survival signals from its ligand, BAFF. This pathway is critical for the survival of peripheral B-cells, and its impairment contributes significantly to the B-cell lymphopenia observed in SPPL2a-deficient models.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of SPPL2a in B-cells.

Isolation of Primary B-Cells from Mouse Spleen

This protocol describes the isolation of a single-cell suspension of splenocytes followed by negative selection to enrich for B-cells.

Materials:

-

Mouse spleens

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin

-

70 µm cell strainer

-

Red Blood Cell (RBC) Lysis Buffer

-

B-cell isolation kit (e.g., MACS-based negative selection)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Aseptically harvest spleens from mice and place them in a petri dish containing cold RPMI 1640 medium.

-

Gently disrupt the spleens using the plunger of a syringe or by mashing through a 70 µm cell strainer to create a single-cell suspension.

-

Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in RBC Lysis Buffer. Incubate for 5 minutes at room temperature.

-

Add 10 volumes of RPMI 1640 to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the splenocytes in PBS.

-

Perform a cell count and assess viability using trypan blue exclusion.

-

Proceed with B-cell enrichment using a negative selection kit according to the manufacturer's instructions. This typically involves labeling non-B-cells with a cocktail of biotinylated antibodies followed by incubation with anti-biotin magnetic beads and removal of labeled cells using a magnetic column.

-

The flow-through fraction contains the enriched, untouched B-cells.

Flow Cytometry for B-Cell Immunophenotyping

This protocol outlines the procedure for staining murine splenocytes to identify different B-cell developmental subsets.

Materials:

-

Single-cell suspension of splenocytes

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fc block (e.g., anti-CD16/32 antibody)

-

Fluorochrome-conjugated antibodies against B-cell surface markers (e.g., B220, CD93, IgM, IgD, CD23, CD21/35)

-

Flow cytometer

Procedure:

-

Prepare a single-cell suspension of splenocytes as described in Protocol 4.1.

-

Adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer.

-

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into FACS tubes.

-

Add Fc block to each tube and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.

-

Without washing, add the predetermined optimal concentrations of fluorochrome-conjugated antibodies against B-cell surface markers.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.

-

Resuspend the final cell pellet in 300-500 µL of FACS buffer.

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software, gating on B220+ cells and then further delineating subsets based on the expression of CD93, IgM, IgD, CD23, and CD21/35.

References

- 1. B cell survival, surface BCR and BAFFR expression, CD74 metabolism, and CD8− dendritic cells require the intramembrane endopeptidase SPPL2A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genome.ucsc.edu [genome.ucsc.edu]

- 3. researchgate.net [researchgate.net]

- 4. The intramembrane protease Sppl2a is required for B cell and DC development and survival via cleavage of the invariant chain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Isolation of Spleen Mononuclear Cells [bio-protocol.org]

- 6. General Intracellular Target Flow Cytometry Protocol Using Detergents: Novus Biologicals [novusbio.com]

SPL-410: A Selective SPPL2a Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Peptide Peptidase-Like 2a (SPPL2a) is an intramembrane aspartyl protease that plays a critical role in the regulation of the immune system.[1][2] Located in late endosomes and lysosomes, SPPL2a is essential for the function of B-cells and dendritic cells.[1][3] A key substrate of SPPL2a is the N-terminal fragment (NTF) of the MHC class II invariant chain, CD74.[2][4] The cleavage of this fragment by SPPL2a is a crucial step in B-cell maturation and function.[2][4] Inhibition of SPPL2a leads to the accumulation of the CD74 NTF, which in turn modulates immune responses, making SPPL2a a promising therapeutic target for autoimmune diseases.[1][2]

SPL-410 is a novel, orally active, and highly potent hydroxyethylamine-based inhibitor of SPPL2a.[5] This technical guide provides an in-depth overview of this compound, including its inhibitory activity, selectivity, and the experimental methodologies used for its characterization.

Quantitative Data

The inhibitory potency and selectivity of this compound have been evaluated using various in vitro assays. The data are summarized in the tables below for clear comparison.

Inhibitory Potency of this compound against SPPL2a

| Assay Type | Species | IC50 (nM) |

| High Content Imaging Assay (HCA) | Human | 4 |

| High Content Imaging Assay (HCA) | Mouse | 5 |

| Reporter Gene Assay (RGA) | Human | 9 |

| Endogenous CD74/p8 NTF Processing (A20 cells) | Mouse | 150 |

Table 1: Inhibitory potency of this compound against human and mouse SPPL2a, as determined by different in vitro assays.[6]

Selectivity Profile of this compound

| Protease Target | Species | IC50 (nM) | Selectivity (fold vs. human SPPL2a RGA) |

| SPPL2a | Human | 9 | - |

| SPPL2b | Human | 270 | 30 |

| SPP | Human | 650 | 72 |

| γ-Secretase | Human | 1300 | 144 |

Table 2: Selectivity of this compound against other human intramembrane aspartyl proteases.[6]

Experimental Protocols

This section details the methodologies for the key experiments cited in the characterization of this compound.

High Content Imaging Assay (HCA) for SPPL2a Inhibition

This assay is designed to measure the inhibition of SPPL2a-mediated cleavage of a substrate, which results in the nuclear translocation of a fluorescently labeled fragment.

Materials:

-

U-2 OS cells stably expressing human or mouse SPPL2a and an inducible EGFP-labeled TNFα-based substrate.

-

This compound or other test compounds.

-

Cell culture medium and reagents.

-

High-content imaging system.

Protocol:

-

Seed the stable U-2 OS cells in multi-well plates suitable for high-content imaging.

-

Induce the expression of the EGFP-labeled TNFα-based substrate.

-

Treat the cells with a dilution series of this compound or other test compounds. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a predetermined period to allow for substrate cleavage and nuclear translocation.

-

Stain the cell nuclei with a suitable fluorescent dye (e.g., Hoechst).

-

Acquire images of the cells using a high-content imaging system, capturing both the EGFP and nuclear stain channels.

-

Analyze the images to quantify the nuclear translocation of the EGFP signal.

-

Calculate the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

Reporter Gene Assay (RGA) for SPPL2a Inhibition

This assay measures the inhibition of SPPL2a activity by quantifying the expression of a reporter gene, which is driven by the translocation of a transcription factor fused to the SPPL2a substrate fragment.

Materials:

-

HEK293 cells.

-

Expression vectors for human SPPL2a, a TNFα-NTF/VP16-GAL4 fusion protein, and a Gal4-driven luciferase reporter.

-

This compound or other test compounds.

-

Transfection reagents.

-

Luciferase assay reagents.

-

Luminometer.

Protocol:

-

Co-transfect HEK293 cells with the expression vectors for human SPPL2a, the TNFα-NTF/VP16-GAL4 fusion protein, and the Gal4-driven luciferase reporter.

-

Plate the transfected cells in multi-well plates.

-

Treat the cells with a dilution series of this compound or other test compounds. Include a vehicle control.

-

Incubate the cells to allow for SPPL2a-mediated cleavage, translocation of the fusion protein, and expression of luciferase.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of inhibition of luciferase activity against the concentration of this compound.

In Vitro Inhibition of Endogenous CD74/p8 NTF Processing in A20 Cells

This assay assesses the ability of this compound to inhibit the processing of the natural SPPL2a substrate, CD74, in a mouse B cell line.

Materials:

-

A20 mouse B cell line.

-

This compound or other test compounds.

-

Cell lysis buffer.

-

Reagents for SDS-PAGE and Western blotting.

-

Primary antibody against the N-terminus of mouse CD74.

-

HRP-conjugated secondary antibody.

-

Chemiluminescence detection reagents.

Protocol:

-

Culture A20 cells and treat them with a dilution series of this compound or a vehicle control.

-

After incubation, harvest the cells and prepare cell lysates.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then probe with the primary antibody against the CD74 N-terminus.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the intensity of the band corresponding to the accumulated CD74/p8 NTF.

-

Calculate the IC50 value based on the concentration-dependent accumulation of the p8 fragment.

In Vivo Inhibition of CD74/p8 NTF Processing in Mice

This protocol describes the evaluation of the oral activity of this compound in a mouse model.

Materials:

-

Mice.

-

This compound formulated for oral administration (e.g., in PEG300/D5W).

-

Tools for oral gavage and tissue collection.

-

Reagents and equipment for Western blot analysis as described in the A20 cell assay.

Protocol:

-

Administer a single oral dose of this compound (e.g., 10 mg/kg) or vehicle to the mice.

-

At a specified time point after dosing (e.g., 4 hours), euthanize the mice and collect the spleens.

-

Prepare splenocyte lysates from the collected spleens.

-

Perform Western blot analysis on the splenocyte lysates as described in the protocol for A20 cells to detect the accumulation of the CD74/p8 NTF.

-

Quantify the p8 band intensity to assess the in vivo inhibition of SPPL2a.

Visualizations

Signaling Pathway of SPPL2a and its Inhibition by this compound

Caption: SPPL2a-mediated cleavage of CD74 NTF and its inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for the characterization of this compound's inhibitory activity.

Selectivity Profile of this compound

Caption: Comparative inhibitory activity of this compound against related proteases.

References

- 1. Impaired proteolysis by SPPL2a causes CD74 fragment accumulation that can be recognized by anti‐CD74 autoantibodies in human ankylosing spondylitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Multifaceted Role of CD74 in Immunology: From Antigen Presentation to Therapeutic Target

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cluster of Differentiation 74 (CD74), also known as the MHC class II-associated invariant chain (Ii), is a type II transmembrane glycoprotein with a diverse and critical role in the immune system.[1][2] Initially identified for its indispensable chaperone function in the antigen presentation pathway, its role has expanded to include that of a cell surface receptor and a key signaling molecule.[1][3][4] CD74 is integral to B-cell differentiation and survival, macrophage activation, and the inflammatory response.[2][4][5] Its high expression in various hematological and solid tumors, as well as its involvement in autoimmune diseases, has positioned it as a promising therapeutic target.[4][5][6] This guide provides a comprehensive overview of the core functions of CD74, details key signaling pathways, presents quantitative data and experimental methodologies, and explores its therapeutic potential.

The Canonical Role: Chaperone for MHC Class II Molecules

The most well-established function of CD74 is its role as a chaperone for MHC class II (MHCII) molecules in antigen-presenting cells (APCs).[1][5] This function is critical for the proper loading of exogenous peptides and the subsequent activation of CD4+ T helper cells, a cornerstone of the adaptive immune response.

The process unfolds in several key steps:

-

Assembly and ER Exit: In the endoplasmic reticulum (ER), three CD74 molecules associate with three MHCII αβ heterodimers, forming a stable nonameric complex.[7] The CD74 chain prevents premature binding of endogenous peptides to the MHCII groove and facilitates the complex's exit from the ER.[1]

-

Endosomal Trafficking: The complex is transported through the Golgi apparatus to the endocytic pathway, guided by sorting signals in the cytoplasmic tail of CD74.[1]

-

Proteolytic Cleavage: Within the acidic environment of endosomes and lysosomes, CD74 undergoes sequential proteolytic cleavage by cathepsins. This process gradually degrades the CD74 molecule, leaving only a small fragment called the Class II-associated invariant chain peptide (CLIP) remaining in the MHCII peptide-binding groove.[1][7]

-

Peptide Loading: In the presence of exogenous peptides derived from pathogens or foreign proteins, the HLA-DM molecule facilitates the exchange of CLIP for a higher-affinity antigenic peptide.[1]

-

Surface Presentation: The stable peptide-MHCII complex is then transported to the cell surface for presentation to CD4+ T cells.[1][8]

The absence of CD74 severely impairs MHCII processing and antigen presentation.[1]

CD74 as a Signaling Receptor

Beyond its chaperone role, a subpopulation of CD74 molecules is expressed on the cell surface, where it functions as a high-affinity receptor for the cytokine Macrophage Migration Inhibitory Factor (MIF).[3][8][9] This interaction initiates signaling cascades that regulate inflammation, cell proliferation, and survival.

The MIF-CD74 Signaling Axis

MIF is a pleiotropic cytokine involved in both innate and adaptive immunity.[10][11] The binding of MIF to CD74 is a critical event for signal transduction.[9][12] As CD74's intracellular domain is short and lacks intrinsic kinase activity, it forms a receptor complex with co-receptors, most notably CD44, to initiate downstream signaling.[2][13][14] This complex can also involve chemokine receptors CXCR2 and CXCR4.[12][14][15]

Upon MIF binding, the CD74/CD44 complex activates multiple intracellular pathways:

-

Extracellular signal-regulated kinase (ERK) 1/2 MAPK cascade: This pathway is crucial for cell proliferation.[2][3][9]

-

PI3K/Akt Pathway: This cascade is a central regulator of cell survival and proliferation.[2][3][14][16]

-

NF-κB Pathway: A master regulator of inflammation, cell survival, and immune responses.[2][3][14][17]

-

Syk Tyrosine Kinase: Involved in the initiation of the signaling cascade leading to NF-κB activation.[3][16]

Regulated Intramembrane Proteolysis (RIP)

A key mechanism in CD74 signaling is Regulated Intramembrane Proteolysis (RIP).[3][18] Following MIF binding or stimulation with an agonistic anti-CD74 antibody, CD74 undergoes intramembrane cleavage.[3][16][19] This process releases the CD74 intracellular domain (CD74-ICD) from the membrane.[3][16][18] The liberated CD74-ICD then translocates to the nucleus, where it interacts with components of the transcription machinery, including the NF-κB p65/RelA subunit, to promote the transcription of target genes.[16][18][19] These genes are heavily involved in regulating apoptosis, immune responses, and cell migration.[16]

Role in B-Cell Development and Survival

CD74 is crucial for the development, survival, and homeostasis of B lymphocytes.[10] Mice lacking CD74 show a significant defect in B-cell maturation.[3] Stimulation of surface CD74 on mature B cells initiates a survival pathway, preventing apoptosis.[3][20]

The CD74-mediated survival signal leads to the activation of NF-κB, which in turn upregulates the expression of anti-apoptotic proteins such as Bcl-2 and BCL-XL.[3][20] This signaling cascade promotes entry into the S phase of the cell cycle, DNA synthesis, and cell division, thereby controlling the persistence and size of the mature B-cell pool.[3][20] In chronic lymphocytic leukemia (CLL), this pathway is pathologically activated, where CD74 stimulation promotes the survival of malignant B cells.[16]

Quantitative Data Summary

The following tables summarize key quantitative data related to CD74 function and its targeting.

| Parameter | Value | Cell/System | Significance | Reference |

| Binding Affinity (Kd) | ||||

| MIF to soluble CD74 | ~9.0 x 10-9 M | Surface Plasmon Resonance | Demonstrates high-affinity interaction required for signaling. | [9] |

| In Vitro Cytotoxicity | ||||

| STRO-001 (anti-CD74 ADC) | Sub-nanomolar to nanomolar EC50 | 15 of 17 B-cell NHL cell lines | Shows potent killing of malignant B-cells expressing CD74. | [21] |

| In Vivo Efficacy | ||||

| STRO-001 (anti-CD74 ADC) | 3 mg/kg (weekly x3) | NOMO-1 AML xenograft model | Significantly inhibited leukemia growth and prolonged survival. | [22] |

| STRO-001 (anti-CD74 ADC) | >3 mg/kg | MCL xenograft models | Induced tumor regression and eradication. | [21] |

Table 1: Quantitative Analysis of CD74 Interactions and Therapeutic Targeting

| Cell Type | CD74 Expression Status | Reference |

| Immune Cells | ||

| B-cells (naive and malignant) | High | [5][21][23] |

| Monocytes / Macrophages | High | [5][23] |

| Dendritic Cells | High | [5][23] |

| T-cells | Can be induced/expressed on subsets | [12] |

| Malignancies | ||

| B-cell Non-Hodgkin Lymphoma | High | [21][24] |

| Multiple Myeloma | High | [24] |

| Acute Myeloid Leukemia (AML) | Expressed on patient samples | [22] |

| Gastric & Colon Cancer | High | [1] |

Table 2: Expression Profile of CD74

Key Experimental Protocols

Protocol: Analysis of NF-κB Activation via Luciferase Reporter Assay

This protocol is used to quantify the activation of the NF-κB transcription factor following CD74 stimulation.

-

Cell Culture and Transfection:

-

Culture HEK293 cells or a B-cell line (e.g., Raji) in appropriate media.

-

Co-transfect cells with a plasmid encoding full-length CD74, a luciferase reporter plasmid under the control of NF-κB binding sites, and a Renilla luciferase plasmid (for normalization).

-

-

Cell Stimulation and Inhibition:

-

24-48 hours post-transfection, starve cells in low-serum media for 4-6 hours.

-

For inhibitor studies, pre-incubate cells with specific inhibitors for 1 hour (e.g., PI3K inhibitors wortmannin or LY294002; Syk inhibitor piceatannol).[3]

-

Stimulate cells with an agonistic anti-CD74 antibody or recombinant MIF for a defined period (e.g., 8 hours). Use an isotype control antibody as a negative control.

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system on a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold change in NF-κB activity relative to the unstimulated or control antibody-treated cells.

-

Protocol: Assessment of CD74 Requirement for MIF-induced ERK Phosphorylation

This protocol determines if CD74 is necessary for MIF-induced signaling, using cells from knockout mice.[9]

-

Cell Isolation:

-

Isolate peritoneal or bone marrow-derived macrophages from both wild-type (CD74+/+) and CD74-knockout (CD74-/-) mice.

-

Culture cells until quiescent.

-

-

Stimulation:

-

Stimulate both CD74+/+ and CD74-/- macrophages with recombinant MIF (e.g., 50 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes).

-

-

Protein Extraction and Western Blotting:

-

Lyse cells at each time point and quantify total protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Strip and re-probe the membrane with an antibody for total ERK1/2 as a loading control.

-

-

Analysis:

-

Visualize bands using chemiluminescence.

-

Compare the levels of p-ERK at each time point between CD74+/+ and CD74-/- cells. A lack of p-ERK induction in CD74-/- cells indicates a requirement for CD74 in the signaling pathway.[9]

-

CD74 as a Therapeutic Target in Disease

The high expression of CD74 on malignant cells and its role in promoting cell survival make it an attractive target for cancer therapy.[4][5][6] Similarly, its function in inflammation suggests its potential as a target in autoimmune diseases.[2][4][6]

-

B-Cell Malignancies: CD74 is highly expressed in B-cell non-Hodgkin lymphoma (NHL) and multiple myeloma (MM).[21][24] This has led to the development of therapies such as antibody-drug conjugates (ADCs). STRO-001 is a CD74-targeting ADC that delivers a potent cytotoxic payload directly to malignant B-cells, showing significant anti-tumor activity in preclinical models.[21][22]

-

Acute Myeloid Leukemia (AML): CD74 is also expressed on AML cells and has been shown to be a viable target for ADC-based therapy in preclinical studies.[22]

-

Autoimmune and Inflammatory Diseases: The MIF-CD74 axis is implicated in diseases like systemic lupus erythematosus (SLE) and other inflammatory conditions.[2][25] B-cells from SLE-afflicted mice show elevated levels of CD74, MIF, and CD44.[25] Therapeutic strategies aimed at inhibiting the MIF-CD74 interaction are under investigation.[6]

Conclusion

CD74 has evolved from being known simply as an MHC class II chaperone to a molecule of central importance in immunology. It stands at the crossroads of antigen presentation, cytokine signaling, and B-cell homeostasis. Its dual role as an intracellular chaperone and a cell surface signaling receptor provides multiple points for therapeutic intervention. For drug development professionals, the high expression of CD74 on various malignancies and its rapid internalization make it a prime candidate for targeted therapies like ADCs. For researchers, the intricate signaling pathways initiated by CD74 continue to be an exciting area of investigation, promising new insights into the fundamental regulation of the immune system in health and disease.

References

- 1. CD74 in antigen presentation, inflammation, and cancers of the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biological function and significance of CD74 in immune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. CD74: an emerging opportunity as a therapeutic target in cancer and autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. B cell survival, surface BCR and BAFFR expression, CD74 metabolism, and CD8− dendritic cells require the intramembrane endopeptidase SPPL2A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CD74 - Wikipedia [en.wikipedia.org]

- 9. MIF Signal Transduction Initiated by Binding to CD74 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 11. Interaction Between Macrophage Migration Inhibitory Factor and CD74 in Human Immunodeficiency Virus Type I Infected Primary Monocyte-Derived Macrophages Triggers the Production of Proinflammatory Mediators and Enhances Infection of Unactivated CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Macrophage migration inhibitory factor receptor CD74 expression is associated with expansion and differentiation of effector T cells in COVID-19 patients [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | The role of CD74 in cardiovascular disease [frontiersin.org]

- 15. Role of MIF Cytokine/CD74 Receptor Pathway in Protecting Against Injury and Promoting Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CD74 is a novel transcription regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Macrophage migration inhibitory factor regulates mitochondrial dynamics and cell growth of human cancer cell lines through CD74-NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CD74 Is a Member of the Regulated Intramembrane Proteolysis-processed Protein Family - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. Validate User [ashpublications.org]

- 21. Targeting CD74 in B-cell non-Hodgkin lymphoma with the antibody-drug conjugate STRO-001 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Preclinical studies targeting CD74 with STRO-001 antibody-drug conjugate in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. CD74 and macrophage migration inhibitory factor as therapeutic targets in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. A role for the B-cell CD74/macrophage migration inhibitory factor pathway in the immunomodulation of systemic lupus erythematosus by a therapeutic tolerogenic peptide - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of SPL-410: An Orally Active SPPL2a Inhibitor

A Technical Whitepaper for Drug Development Professionals

This document provides an in-depth analysis of the preliminary studies on SPL-410, a novel, orally active hydroxyethylamine-based inhibitor of Signal Peptide Peptidase-Like 2a (SPPL2a). The information presented herein is compiled from the seminal study by Velcicky et al. (2019), intended to guide researchers and scientists in understanding the compound's mechanism of action, experimental validation, and potential therapeutic applications.

Core Mechanism of Action

This compound is a highly potent and selective inhibitor of SPPL2a, an intramembrane aspartyl protease. The primary mechanism of action involves the inhibition of SPPL2a-mediated cleavage of the CD74 N-terminal fragment (p8). This inhibition leads to the accumulation of the CD74/p8 fragment within the cell. The accumulation of this fragment has been shown to induce a reduction in the populations of B-cells and myeloid dendritic cells, suggesting a potential therapeutic application for this compound in modulating the immune system.[1]

Signaling Pathway

The inhibition of SPPL2a by this compound disrupts a key step in the processing of the CD74 protein, which plays a crucial role in the maturation and function of antigen-presenting cells.

Caption: this compound inhibits SPPL2a, leading to CD74 p8 fragment accumulation and subsequent immune cell reduction.

Quantitative Data Summary

The following tables summarize the key quantitative data from the preliminary studies on this compound (referred to as compound 15 in the source publication).

Table 1: In Vitro Potency and Selectivity of this compound

| Target Enzyme | Assay Type | Species | IC50 (µM) |

| SPPL2a | Cell-based | Human | 0.009 |

| SPPL2a | Cell-based | Mouse | 0.014 |

| SPP | Cell-based | Human | >10 |

| γ-Secretase | Cell-based | Human | >10 |

Data extracted from Velcicky et al., 2019.

Table 2: In Vivo and Pharmacokinetic Properties of this compound

| Parameter | Species | Value | Units |

| In vivo Efficacy (CD74/p8 processing inhibition) | Mouse | 10 | mg/kg (oral dose) |

| Oral Bioavailability (F) | Mouse | 25 | % |

| Clearance (CL) | Mouse | 50 | mL/min/kg |

| Half-life (t1/2) | Mouse | 1.5 | h |

Data extracted from Velcicky et al., 2019.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

SPPL2a Inhibition Assay (Cell-based)

This protocol describes the method used to determine the half-maximal inhibitory concentration (IC50) of this compound against human and mouse SPPL2a in a cellular context.

Cell Line: U-2 OS (Human Bone Osteosarcoma) cells stably co-expressing human or mouse SPPL2a and a CD74-N-terminal fragment-eGFP fusion protein.

Protocol:

-

Cell Seeding: Seed the engineered U-2 OS cells in 384-well plates at a density of 2,000 cells per well in McCoy's 5A medium supplemented with 10% fetal bovine serum.

-

Compound Preparation: Prepare a serial dilution of this compound in dimethyl sulfoxide (DMSO), and then further dilute in the cell culture medium. The final DMSO concentration should not exceed 0.5%.

-

Compound Addition: Add the diluted this compound solutions to the respective wells. Include a DMSO-only control (vehicle) and a positive control (a known SPPL2a inhibitor).

-

Incubation: Incubate the plates for 18 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Signal Detection: Measure the accumulation of the CD74-N-terminal fragment-eGFP fusion protein using a high-content imaging system. The fluorescence intensity is directly proportional to the inhibition of SPPL2a.

-

Data Analysis: Calculate the IC50 values by fitting the dose-response curves using a four-parameter logistic equation.

In Vivo Inhibition of CD74/p8 Fragment Processing in Mice

This protocol details the in vivo experiment to assess the efficacy of orally administered this compound in inhibiting SPPL2a activity in mice.

Animal Model: Female C57BL/6 mice (8-10 weeks old).

Protocol:

-

Compound Formulation: Formulate this compound in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water).

-

Dosing: Administer this compound orally to mice at doses of 10, 30, and 100 mg/kg. A vehicle-only group serves as the negative control.

-

Sample Collection: At 4 hours post-dosing, euthanize the mice and harvest their spleens.

-

Protein Extraction: Prepare splenocyte lysates using a suitable lysis buffer containing protease inhibitors.

-

Western Blot Analysis:

-

Separate the protein lysates by SDS-PAGE on a 4-12% gradient gel.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the N-terminus of mouse CD74.

-

Use a secondary antibody conjugated to horseradish peroxidase for detection.

-

Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Quantification: Quantify the intensity of the CD74/p8 fragment band using densitometry. Normalize the results to a loading control (e.g., GAPDH or β-actin).

Metabolic Stability Assay in Mouse Liver Microsomes

This protocol outlines the procedure to evaluate the metabolic stability of this compound using mouse liver microsomes.

Materials: Pooled mouse liver microsomes, NADPH regenerating system (e.g., G6P, G6PD), and this compound.

Protocol:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing mouse liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).

-

Compound Addition: Add this compound to the microsomal suspension at a final concentration of 1 µM.

-

Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) by plotting the natural logarithm of the remaining this compound concentration against time.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the key experimental and logical processes described in this guide.

Caption: Workflow for the in vitro and in vivo evaluation of this compound.

Caption: Logical flow from this compound administration to its potential therapeutic effect.

References

SPL-410: A Technical Guide to SPPL2a Target Validation in Autoimmune Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Autoimmune diseases represent a significant and growing unmet medical need. Current therapeutic strategies often involve broad immunosuppression, leading to an increased risk of infections and other side effects. The development of targeted therapies that selectively modulate key pathogenic immune pathways is therefore of paramount importance. Signal Peptide Peptidase-Like 2a (SPPL2a), an intramembrane aspartyl protease, has emerged as a promising therapeutic target for autoimmune disorders. This technical guide provides an in-depth overview of the preclinical validation of SPL-410, a potent and selective small molecule inhibitor of SPPL2a. We will delve into the mechanism of action, present available quantitative data from in vivo studies, detail relevant experimental protocols, and visualize the core signaling pathways. While direct efficacy data of this compound in autoimmune disease models is not yet publicly available, the robust target engagement and immunomodulatory effects observed in preclinical studies provide a strong rationale for its further development as a novel treatment for a range of autoimmune conditions.

Introduction: The Rationale for Targeting SPPL2a in Autoimmunity

SPPL2a plays a critical role in the function of B-cells and conventional dendritic cells (cDCs), two cell types centrally implicated in the pathogenesis of numerous autoimmune diseases.[1] The primary physiological substrate of SPPL2a is the N-terminal fragment (NTF) of the MHC class II invariant chain, CD74.[2][3] Following the proteolytic processing of the CD74 ectodomain, the remaining p8 NTF is cleaved by SPPL2a within the endosomal membrane.[1] Inhibition of SPPL2a leads to the accumulation of this p8 fragment, which has been shown to be cytotoxic to B-cells and cDCs, ultimately leading to their depletion.[1] This targeted reduction of key antigen-presenting cells (APCs) offers a selective approach to dampen the autoimmune response without resorting to broad immunosuppression.

This compound is a novel, orally active hydroxyethylamine-based inhibitor of SPPL2a with high potency and selectivity.[1] Preclinical studies have demonstrated its ability to effectively inhibit SPPL2a in vivo, leading to the expected immunomodulatory effects.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative data from preclinical studies investigating the effects of SPPL2a inhibition. It is important to note that while this compound has shown potent in vivo target engagement, the publicly available data on its effects on immune cell populations comes from studies on a similar selective SPPL2a inhibitor, SPL-707.

Table 1: In Vivo Target Engagement of this compound in Mice

| Compound | Dose (oral) | Timepoint | Biomarker | Result | Reference |

| This compound | 10 mg/kg | 4 hours post-dose | CD74/p8 NTF accumulation in splenocytes | Significant inhibition of CD74/p8 processing | [1] |

Table 2: Effect of an SPPL2a Inhibitor (SPL-707) on Immune Cell Populations in Mice (11-day oral administration)

| Dose Group | Total B-cells (spleen) | Follicular B-cells (spleen) | Transitional T1 B-cells (spleen) | Transitional T2 B-cells (spleen) | Marginal Zone B-cells (spleen) | Myeloid Dendritic Cells (spleen) | Plasmacytoid Dendritic Cells (spleen) |

| 3 mg/kg b.i.d. | No significant change | No significant change | No significant change | Significant reduction | No significant change | Significant reduction | No significant change |

| 10 mg/kg b.i.d. | Significant reduction | Significant reduction | Significant reduction | Significant reduction | Significant reduction | Significant reduction | No significant change |

| 30 mg/kg b.i.d. | Significant reduction | Significant reduction | Significant reduction | Significant reduction | Significant reduction | Significant reduction | No significant change |

Data adapted from a study on a similar selective SPPL2a inhibitor, SPL-707.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the preclinical validation of SPPL2a inhibitors.

In Vivo Target Engagement Study

-

Animal Model: C57BL/6 mice.

-

Compound Administration: this compound is formulated in a suitable vehicle and administered orally (p.o.) at the desired dose (e.g., 10 mg/kg). A vehicle control group is included.

-

Sample Collection: At a specified time point post-dosing (e.g., 4 hours), mice are euthanized, and spleens are harvested.

-

Splenocyte Isolation: Single-cell suspensions of splenocytes are prepared by mechanical dissociation of the spleen followed by red blood cell lysis.

-

Western Blot Analysis for CD74/p8 NTF Accumulation:

-

Splenocyte lysates are prepared using a suitable lysis buffer containing protease inhibitors.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE on a Tris-Tricine gel system for better resolution of low molecular weight fragments.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for the N-terminus of CD74.

-

Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the bands corresponding to the CD74/p8 NTF are quantified using densitometry.

-

Loading controls (e.g., actin or GAPDH) are used to normalize the data.

-

Collagen-Induced Arthritis (CIA) Model in Mice (for future efficacy studies)

-

Animal Strain: DBA/1 mice (highly susceptible to CIA).

-

Induction of Arthritis:

-

On day 0, mice are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

-

On day 21, a booster immunization of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.

-

-

Compound Treatment: Prophylactic or therapeutic treatment regimens can be employed. For prophylactic treatment, administration of this compound or vehicle would begin before the onset of clinical signs (e.g., day 21). For therapeutic treatment, administration would commence after the appearance of clinical arthritis.

-

Assessment of Arthritis:

-

Clinical Scoring: Mice are monitored several times a week for signs of arthritis, and each paw is scored on a scale of 0-4 based on the degree of inflammation and swelling. The maximum clinical score per mouse is 16.

-

Histopathology: At the end of the study, paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

-

Biomarker Analysis: Serum can be collected to measure levels of anti-collagen antibodies and inflammatory cytokines (e.g., TNF-α, IL-6, IL-17).

-

Experimental Autoimmune Encephalomyelitis (EAE) Model in Mice (for future efficacy studies)

-

Animal Strain: C57BL/6 mice.

-

Induction of EAE:

-

On day 0, mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).

-

On days 0 and 2, mice receive an intraperitoneal injection of pertussis toxin.

-

-

Compound Treatment: this compound or vehicle is administered daily, starting from the day of immunization or after the onset of clinical signs.

-

Assessment of EAE:

-

Clinical Scoring: Mice are scored daily for clinical signs of EAE on a scale of 0-5, ranging from no signs to moribund.

-

Histopathology: At the end of the study, the spinal cord is harvested, fixed, and embedded. Sections are stained with Luxol Fast Blue to assess demyelination and H&E to evaluate immune cell infiltration.

-

MRL/lpr Mouse Model of Lupus (for future efficacy studies)

-

Animal Strain: MRL/lpr mice, which spontaneously develop a lupus-like autoimmune disease.

-

Compound Treatment: Treatment with this compound or vehicle typically begins at an early age (e.g., 8 weeks) before the full development of the disease and continues for a specified duration.

-

Assessment of Disease:

-

Proteinuria: Urine is collected weekly to measure protein levels as an indicator of kidney damage (lupus nephritis).

-

Autoantibody Titers: Serum is collected periodically to measure levels of anti-dsDNA antibodies by ELISA.

-

Splenomegaly and Lymphadenopathy: Spleen and lymph node weights are measured at the end of the study.

-

Histopathology: Kidneys are harvested for histological examination of glomerulonephritis.

-

Visualizing the Core Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: SPPL2a-mediated cleavage of the CD74 p8 N-terminal fragment (NTF) and its inhibition by this compound.

Caption: Experimental workflow for assessing in vivo target engagement of this compound.

Caption: Logical cascade from this compound administration to potential therapeutic effect in autoimmune disease.

Conclusion and Future Directions

This compound, as a potent and selective inhibitor of SPPL2a, represents a promising novel therapeutic agent for the treatment of autoimmune diseases. The mechanism of action, centered on the targeted depletion of B-cells and myeloid dendritic cells through the inhibition of CD74 processing, is supported by robust preclinical data. While the direct evaluation of this compound in established autoimmune disease models such as CIA, EAE, and lupus models is a critical next step, the existing evidence strongly supports its potential to modulate pathogenic autoimmune responses. Future research should focus on these efficacy studies to establish proof-of-concept in relevant disease contexts and to define optimal dosing and treatment regimens. The continued development of this compound and other SPPL2a inhibitors holds the potential to deliver a new class of targeted therapies for patients suffering from a wide range of autoimmune disorders.

References

- 1. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Intramembrane Proteases Signal Peptide Peptidase-Like 2a and 2b Have Distinct Functions In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signal-peptide-peptidase-like 2a is required for CD74 intramembrane proteolysis in human B cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SPPL2a in Dendritic Cell Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal peptide peptidase-like 2a (SPPL2a) is an intramembrane aspartyl protease that plays a critical role in the homeostasis and function of dendritic cells (DCs), key antigen-presenting cells that bridge innate and adaptive immunity. This technical guide provides an in-depth analysis of the foundational research on SPPL2a in dendritic cells, focusing on its enzymatic activity, signaling pathways, and the consequences of its deficiency. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms to support further research and drug development efforts in immunology and immunotherapy.

Core Functions of SPPL2a in Dendritic Cells

SPPL2a is primarily localized to late endosomes and lysosomes within dendritic cells. Its main function is the intramembrane cleavage of type II transmembrane proteins, a process crucial for the degradation of specific protein fragments and for the initiation of signaling cascades. Two of the most well-characterized substrates of SPPL2a in dendritic cells are the invariant chain (CD74) and Tumor Necrosis Factor-alpha (TNFα) .

Regulation of Dendritic Cell Homeostasis via CD74 Cleavage

The most critical role of SPPL2a in dendritic cells is the cleavage of the N-terminal fragment (NTF) of CD74. After successive proteolytic processing of the CD74 ectodomain by other proteases, a membrane-bound 8-kDa fragment (p8) remains. SPPL2a is responsible for the final cleavage of this p8 fragment, preventing its accumulation in the endosomal/lysosomal compartments.

In the absence of functional SPPL2a, the CD74 NTF accumulates, leading to endosomal stress and ultimately apoptosis of specific dendritic cell subsets. This is particularly evident in conventional type 2 dendritic cells (cDC2s), which are significantly reduced in number in SPPL2a-deficient mice and humans. This depletion of cDC2s has profound immunological consequences, including a predisposition to mycobacterial infections, a condition known as Mendelian susceptibility to mycobacterial disease (MSMD) in humans with inactivating SPPL2A mutations[1][2][3][4].

Modulation of Inflammatory Responses through TNFα Processing

SPPL2a, along with its homolog SPPL2b, is also involved in the intramembrane proteolysis of the transmembrane form of TNFα. Following the initial shedding of the TNFα ectodomain by TACE (TNFα-converting enzyme), SPPL2a cleaves the remaining membrane-bound fragment. This cleavage releases the TNFα intracellular domain (ICD), which can then translocate to the nucleus and trigger the expression of the pro-inflammatory cytokine Interleukin-12 (IL-12)[5][6]. IL-12 is a key cytokine for the differentiation of T helper 1 (Th1) cells, which are critical for cell-mediated immunity against intracellular pathogens.

Quantitative Data on SPPL2a Function in Dendritic Cells

The following tables summarize key quantitative findings from studies on SPPL2a-deficient dendritic cells.

| Parameter | Wild-Type (WT) | SPPL2a-/- | Fold Change/Percentage Reduction | Reference |

| Splenic cDC2 (CD11c+ CD11b+) population | Present | Severely reduced | ~80-90% reduction | [1][7] |

| Circulating cDC2 (CD1c+) in humans | Normal levels | Severely depleted | Significant reduction | [1][2] |

Table 1: Effect of SPPL2a Deficiency on Dendritic Cell Populations. This table illustrates the significant reduction in the cDC2 subset of dendritic cells in both mouse models and humans lacking functional SPPL2a.

| Cytokine | Stimulus | Wild-Type (WT) BMDCs (pg/mL) | SPPL2a-/- BMDCs (pg/mL) | Fold Change | Reference |

| IL-1β | M. bovis BCG | ~1000 | ~2000 | ~2-fold increase | [3] |

| IL-10 | M. bovis BCG | ~400 | ~200 | ~0.5-fold decrease | [3] |

| IFN-β | M. bovis BCG | ~150 | ~50 | ~0.33-fold decrease | [3] |

| IL-12p40 | LPS | Significantly higher | Significantly lower | Not specified | [8] |

Table 2: Altered Cytokine Production in SPPL2a-deficient Bone Marrow-Derived Dendritic Cells (BMDCs). This table highlights the dysregulated cytokine response in SPPL2a-/- BMDCs upon stimulation with mycobacteria or LPS, indicating a shift in the inflammatory balance. Data are approximated from graphical representations in the cited literature.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

Caption: SPPL2a-mediated cleavage of the CD74 N-terminal fragment in dendritic cells.

Caption: SPPL2a/b-mediated processing of TNFα leading to IL-12 production.

Caption: General workflow for the isolation and culture of bone marrow-derived dendritic cells.

Experimental Protocols

Isolation and Culture of Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol is a synthesized method based on common laboratory practices for generating immature dendritic cells.

Materials:

-

C57BL/6 mice (6-10 weeks old)

-

70% Ethanol

-

Sterile Phosphate-Buffered Saline (PBS)

-

Complete RPMI-1640 medium: RPMI-1640 supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Recombinant mouse Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

-

Sterile surgical instruments

-

Syringes (10 mL) and needles (25G)

-

70 µm cell strainer

-

100 mm non-tissue culture treated petri dishes

Procedure:

-

Euthanize mice according to approved institutional protocols.

-

Sterilize the hind legs with 70% ethanol.

-

Aseptically dissect the femurs and tibias, removing all muscle and connective tissue.

-

Place the bones in a petri dish containing sterile PBS on ice.

-

In a sterile laminar flow hood, cut the ends of the bones with sterile scissors.

-

Using a 10 mL syringe with a 25G needle, flush the bone marrow from one end of the bone into a 50 mL conical tube containing complete RPMI-1640 medium. Flush until the bone appears white.

-

Create a single-cell suspension by gently pipetting the marrow clumps up and down.

-

Pass the cell suspension through a 70 µm cell strainer to remove any remaining small bone or tissue fragments.

-

Centrifuge the cells at 300 x g for 7 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium supplemented with 20 ng/mL of recombinant mouse GM-CSF.

-

Plate 1 x 10^7 cells in 10 mL of GM-CSF-containing medium onto a 100 mm non-tissue culture treated petri dish.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

-

On day 3, add another 10 mL of fresh complete RPMI-1640 with 20 ng/mL GM-CSF to each plate.

-

On days 6 and 8, gently swirl the plates, aspirate half of the medium (10 mL), and replace it with 10 mL of fresh complete RPMI-1640 with 20 ng/mL GM-CSF.

-

On day 9 or 10, harvest the non-adherent and loosely adherent cells, which are predominantly immature dendritic cells. These cells are ready for subsequent experiments.

Western Blot for Detection of CD74 N-Terminal Fragment (NTF)

This protocol outlines the general steps for detecting the accumulation of the p8 fragment of CD74 in cell lysates.

Materials:

-

Cell lysates from wild-type and SPPL2a-deficient dendritic cells

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Tris-Tricine gels (for better resolution of small proteins)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

-

Primary antibody: anti-CD74 (N-terminal specific)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Prepare cell lysates from an equal number of wild-type and SPPL2a-/- dendritic cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes (or incubating at 56°C for SPPL2a detection).

-

Load equal amounts of protein (e.g., 20-30 µg) onto a Tris-Tricine polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary anti-CD74 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBS-T.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBS-T.

-

Apply the ECL substrate to the membrane according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system. The accumulation of an ~8 kDa band corresponding to the CD74 NTF should be prominent in the SPPL2a-/- samples.

In Vitro SPPL2a Activity Assay (Conceptual Outline)

A direct, commercially available kit for SPPL2a activity is not widely established. However, activity can be assessed through substrate cleavage assays. This is a conceptual protocol synthesized from research methodologies.

Principle: This assay measures the ability of SPPL2a, either from an enriched cell fraction or as a recombinant protein, to cleave its substrate (e.g., a synthetic peptide corresponding to the transmembrane and juxtamembrane regions of CD74 NTF or the TNFα NTF). Cleavage products can be detected by methods such as mass spectrometry, FRET, or by using antibodies specific to the cleavage products.

Key Steps:

-

Enzyme Source Preparation:

-

Isolate membrane fractions rich in SPPL2a from cells overexpressing the enzyme or from primary dendritic cells.

-

Alternatively, use purified recombinant SPPL2a.

-

-

Substrate Preparation:

-

Synthesize a peptide substrate containing the SPPL2a cleavage site. This can be tagged with a fluorescent reporter and a quencher for a FRET-based assay, or with an epitope tag for immunoprecipitation and Western blot detection.

-

-

Reaction:

-

Incubate the enzyme source with the substrate in a suitable reaction buffer (typically a specific pH and detergent composition to maintain enzyme activity).

-

Include positive controls (active enzyme) and negative controls (heat-inactivated enzyme, no enzyme, or a known SPPL2a inhibitor).

-

-

Detection and Quantification:

-

Mass Spectrometry: Analyze the reaction mixture to identify and quantify the cleavage products.

-

FRET-based Assay: Measure the increase in fluorescence resulting from the separation of the reporter and quencher upon substrate cleavage.

-

Immunoblotting: Use an antibody that specifically recognizes the cleaved product or the remaining uncleaved substrate.

-

Conclusion

SPPL2a is a pivotal intramembrane protease in dendritic cells, essential for their development, survival, and function. Its role in processing CD74 and TNFα highlights its importance in maintaining immune homeostasis and orchestrating appropriate inflammatory responses. The profound immunological phenotype observed in SPPL2a-deficient models and patients underscores its potential as a therapeutic target for modulating immune responses in autoimmune diseases and certain cancers. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals aiming to further elucidate the biology of SPPL2a and explore its therapeutic potential.

References

- 1. Disruption of an anti-mycobacterial circuit between dendritic and Th cells in human SPPL2a deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. institutimagine.org [institutimagine.org]

- 3. Deficiency of the Intramembrane Protease SPPL2a Alters Antimycobacterial Cytokine Responses of Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Disruption of an antimycobacterial circuit between dendritic and helper T cells in human SPPL2a deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SPPL2a and SPPL2b promote intramembrane proteolysis of TNFalpha in activated dendritic cells to trigger IL-12 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | BAFF and BAFF-Receptor in B Cell Selection and Survival [frontiersin.org]

- 7. rupress.org [rupress.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Immunomodulatory Properties of SPL-410

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the immunomodulatory properties of SPL-410, a novel, orally active inhibitor of the signal peptide peptidase-like 2a (SPPL2a). SPPL2a is an intramembrane aspartyl protease that plays a critical role in the function of B-cells and dendritic cells, making it an attractive target for modulating the immune system.[1] this compound has demonstrated potent and selective inhibition of SPPL2a, leading to significant immunomodulatory effects in preclinical models.[1] This document summarizes the available quantitative data, outlines key experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its immunomodulatory effects by inhibiting SPPL2a, which is essential for the processing of the CD74 p8 fragment, a remnant of the MHC class II-associated invariant chain (Ii).[1] The accumulation of this fragment within antigen-presenting cells (APCs) disrupts their function and can lead to a reduction in the number of B-cells and myeloid dendritic cells.[1] By modulating the antigen-presenting capacity of the immune system, this compound holds therapeutic potential for autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound from in vivo studies.

Table 1: In Vivo Efficacy of this compound in Mice [1]

| Parameter | Value | Units |

| Oral Dose for Significant Inhibition | 10 | mg/kg |

| Observed Effect | Inhibition of CD74/p8 NTF processing | - |

Table 2: Pharmacokinetic Profile of this compound in Mice [1]

| Parameter | Value | Units |

| In Vivo Clearance | 41 | mL/min/kg |

| Half-life (t½) | 5.0 | h |

| Volume of Distribution (Vd) | 12.3 | L/kg |

| Oral Bioavailability | 35 | % |

| Oral Exposure (AUC, dose normalized) | 282 | h*nM |

| Plasma Protein Binding | >99 | % |

Experimental Protocols

Detailed methodologies for the key experiments that could be used to characterize the immunomodulatory properties of this compound are outlined below. These protocols are based on standard immunological and pharmacokinetic assays.

1. In Vivo Inhibition of CD74/p8 Fragment Processing in Mice

-